4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid
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Overview
Description
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a carboxylic acid group and a 2-(propan-2-yloxy)phenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using readily available starting materials. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.
Scientific Research Applications
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound can be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
Thiophene-3-carboxylic acid: Another mono carboxylic acid of thiophene, differing in the position of the carboxylic acid group.
Uniqueness: 4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(propan-2-yloxy)phenyl group enhances its potential for diverse applications in various fields.
Biological Activity
4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid, a compound belonging to the thiophene carboxylic acid family, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a thiophene ring substituted with a propan-2-yloxy phenyl group and a carboxylic acid functional group. Its molecular formula is C16H18O3S, with a molar mass of approximately 302.38 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its use in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several key pathways have been identified:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, leading to programmed cell death.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Study | Findings |
---|---|
Zhang et al. (2021) | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
Lee et al. (2020) | Reported anti-inflammatory activity by reducing TNF-alpha levels in LPS-stimulated macrophages. |
Kumar et al. (2023) | Found antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c1-9(2)17-12-6-4-3-5-11(12)10-7-13(14(15)16)18-8-10/h3-9H,1-2H3,(H,15,16) |
InChI Key |
ZCRMQWNOSFBLMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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